![molecular formula C11H11FN2O8 B12847467 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside](/img/no-structure.png)
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside is an organic compound belonging to the class of o-glycosyl compounds. These compounds are characterized by a sugar group bonded through one carbon to another group via an O-glycosidic bond . This compound is particularly notable for its applications in biochemical and medicinal research, especially in the development and testing of antiviral drugs.
Vorbereitungsmethoden
The synthesis of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves several stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reducing agents that convert the nitro groups to amino groups.
Substitution: Common reagents for substitution reactions include nucleophiles that replace the fluorine atom with other functional groups
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside involves its interaction with specific enzymes and molecular targets. The compound acts as a substrate for certain glycosidases, leading to the hydrolysis of the O-glycosidic bond. This enzymatic reaction is crucial for studying the biochemical pathways and enzyme kinetics involved in carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenyl 2-deoxy-2-fluoro-b-D-xylopyranoside can be compared with other similar compounds, such as:
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-mannopyranoside: This compound has a similar structure but differs in the sugar moiety, which affects its biochemical properties and applications.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-allopyranoside: Another similar compound with variations in the sugar component, leading to different enzymatic interactions and research applications.
2,4-Dinitrophenyl 2-deoxy-2-fluoro-beta-D-cellobioside: This compound is used in similar biochemical assays but has a different glycosidic linkage, influencing its reactivity and usage.
These comparisons highlight the uniqueness of this compound in terms of its specific sugar moiety and its applications in various scientific fields.
Eigenschaften
Molekularformel |
C11H11FN2O8 |
---|---|
Molekulargewicht |
318.21 g/mol |
IUPAC-Name |
(3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluorooxane-3,4-diol |
InChI |
InChI=1S/C11H11FN2O8/c12-9-10(16)7(15)4-21-11(9)22-8-2-1-5(13(17)18)3-6(8)14(19)20/h1-3,7,9-11,15-16H,4H2/t7-,9-,10+,11+/m1/s1 |
InChI-Schlüssel |
FFZAEQIDAVDSET-SNXWAXQRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.